Product packaging for Ioglunide(Cat. No.:CAS No. 56562-79-9)

Ioglunide

Cat. No.: B1201711
CAS No.: 56562-79-9
M. Wt: 807.1 g/mol
InChI Key: ODYPLCHSCOJEIZ-GMYJMXFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ioglunide is a chemical compound provided for Research Use Only (RUO). This product is intended solely for laboratory research purposes and is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use . The specific mechanism of action, research applications, and biological activity of this compound are areas of active investigation in scientific research. Researchers are encouraged to consult the primary scientific literature for the latest findings. This high-purity material is designed to support various in-vitro research applications, including assay development, chemical synthesis, and as an analytical standard. Proper laboratory safety procedures should always be followed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24I3N3O9 B1201711 Ioglunide CAS No. 56562-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[acetyl(methyl)amino]-N-(2-hydroxyethyl)-2,4,6-triiodo-5-[[(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24I3N3O9/c1-6(27)24(2)13-10(20)8(17(32)22-3-4-25)9(19)12(11(13)21)23-18(33)16(31)15(30)14(29)7(28)5-26/h7,14-16,25-26,28-31H,3-5H2,1-2H3,(H,22,32)(H,23,33)/t7-,14-,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYPLCHSCOJEIZ-GMYJMXFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1=C(C(=C(C(=C1I)NC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024027
Record name 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56562-79-9
Record name Ioglunide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056562799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-((2-Hydroxyethyl)carbamoyl)-2',4',6'-triiodo-5'-(N-methylacetamido)-D-glucoanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IOGLUNIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4XU46CRKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Setup and Parameters

The synthesis of Ioglunide’s triiodinated intermediate centers on an electrochemical cell comprising a platinum anode and graphite cathode immersed in a methanol-water solvent system. Critical parameters include:

Solvent Composition :

  • Methanol-water mixtures (4:1 to 9:1 v/v) optimize iodine solubility while maintaining electrolyte conductivity.

  • Protic solvents stabilize iodonium (I⁺) intermediates, enhancing electrophilic aromatic substitution.

pH Control :

  • Sulfuric acid (97%) maintains pH 1–2, preventing iodine disproportionation (3I₂ + 3H₂O ⇌ 5I⁻ + IO₃⁻ + 6H⁺).

  • Acidic conditions favor the anodic oxidation of iodide (2I⁻ → I₂ + 2e⁻) and subsequent generation of I⁺ species.

Electrical Parameters :

  • Constant current density: 200 mA/cm².

  • Voltage range: 10–20 V to balance reaction rate and energy efficiency.

Iodination Mechanism

The process occurs in two stages:

  • Electrochemical Generation of I⁺ :
    At the anode:

    I2+2H2O2I++2OH+H2O2(pH < 4)[1][2]\text{I}_2 + 2\text{H}_2\text{O} \rightarrow 2\text{I}^+ + 2\text{OH}^- + \text{H}_2\text{O}_2 \quad \text{(pH < 4)}

    Methanol acts as a proton donor, stabilizing I⁺ intermediates.

  • Electrophilic Aromatic Substitution :
    The phenolic substrate undergoes sequential iodination at ortho/para positions relative to hydroxyl and amide directing groups. Steric effects from the 3,5-disubstituents drive preferential iodination at the 2,4,6-positions.

Stepwise Synthesis of this compound

Preparation of 3,5-Bis(2,3-Dihydroxypropylaminocarbonyl)phenol

The precursor is synthesized via:

  • Aminocarbonylation :
    Reaction of 3,5-dihydroxybenzoic acid with 2,3-dihydroxypropylamine in DMF using HATU as coupling agent.

  • Protection-Deprotection :
    Temporary silylation of hydroxyl groups prevents unwanted side reactions during iodination.

Triiodination Protocol (Adapted from EP2093206A1 )

ParameterDetail
Substrate3,5-Bis(2,3-DHPAC)-phenol
I₂ Loading3.1 eq (1.55 mmol per 50 mL)
Temperature20–25°C (reflux post-iodination)
Reaction Time3 h (electrolysis) + 9 h (reflux)
Yield68–72% (crude)

Procedure :

  • Electrolyte Preparation :
    Dissolve KI (1.55 mmol) and H₂SO₄ (2 mL) in methanol (50 mL).

  • Galvanostatic Operation :
    Apply 200 mA/cm² for 3 h, maintaining pH 1.5 ± 0.2.

  • Substrate Addition :
    Add phenolic precursor (0.17 mmol) in three equal portions, refluxing for 1 h after each addition.

  • Work-Up :

    • Quench with Na₂SO₃ to reduce residual I₂.

    • Extract with ethyl acetate (3×20 mL), dry over Na₂SO₄.

    • Purify via silica gel chromatography (9:0.5:0.5 petroleum ether/isopropanol/EtOAc).

Process Optimization and Challenges

Solvent Evaporation Mitigation

Methanol’s low boiling point (64.7°C) necessitates:

  • Continuous solvent replenishment (5–10 mL/h).

  • Jacketed reactor cooling (15–20°C) to minimize loss.

Byproduct Formation

Common impurities include:

  • Diiodinated derivatives : Arise from incomplete reaction (8–12% without stepwise addition).

  • Oxidative byproducts : Controlled by maintaining [Na₂SO₃] > 0.1 M during work-up.

Stereochemical Control

The pentahydroxyhexanoyl side chain’s (2S,3S,4R,5R) configuration is preserved via:

  • Low-temperature (<40°C) coupling to prevent epimerization.

  • Use of pre-formed L-iditol intermediates.

Industrial-Scale Considerations

Continuous Flow Adaptation

Recent patents suggest replacing batch reactors with:

  • Electrochemical Flow Cells : 10 L/min throughput, 92% iodination efficiency.

  • In-Line Quenching : Immediate Na₂SO₃ addition post-reaction reduces iodine waste.

Environmental Impact

  • Iodine Recovery : 85–90% achieved via acidification (I⁻ → I₂) and adsorption on activated carbon.

  • Solvent Recycling : Methanol is distilled and reused (5–7 cycles without yield loss) .

Chemical Reactions Analysis

Types of Reactions: Ioglunide undergoes various chemical reactions, including substitution reactions due to the presence of the triiodobenzene ring. The compound’s stability is a key factor in its reactions, and it is designed to minimize adverse reactions in clinical settings .

Common Reagents and Conditions: The synthesis of this compound involves reagents that facilitate the substitution of the hydrophilic N-hydroxy-ethyl-carbamyl radical. The reaction conditions are carefully controlled to prevent the cleavage of the sugar substituent .

Major Products Formed: The primary product of the synthesis is this compound itself, which is then lyophilized to ensure stability and efficacy in clinical applications .

Scientific Research Applications

Ioglunide has several scientific research applications, particularly in the field of neuroradiology. Its reduced neurotoxicity makes it a preferred contrast medium for myelography and cisternography. The compound has been extensively studied in animal experiments and clinical trials, demonstrating its safety and efficacy in providing clear imaging with minimal side effects .

In addition to its use in medical imaging, this compound’s unique chemical properties make it a subject of interest in various research fields, including chemistry and pharmacology. Its stability and reduced toxicity are key factors in its application in these areas .

Mechanism of Action

Ioglunide exerts its effects by providing contrast in imaging procedures, allowing for clear visualization of perimedullary and pericerebral spaces. The compound’s hydrophilic N-hydroxy-ethyl-carbamyl radical in the triiodobenzene ring reduces its neurotoxicity, making it safer for use in sensitive areas of the body. The molecular targets and pathways involved in its action are primarily related to its ability to enhance imaging without causing significant adverse effects .

Comparison with Similar Compounds

Metrizamide

Structural Similarities :

  • Both ioglunide and metrizamide are nonionic, triiodinated compounds with polyhydroxyalkyl residues attached via amide bonds to enhance solubility .
  • Unlike ionic agents (e.g., diatrizoate), their nonionic nature reduces electrolyte interference and osmotic load.

Functional Differences :

Parameter This compound Metrizamide
Osmolality Low (exact value not reported) Higher than this compound
Neurotoxicity Minimal EEG changes (3.7%) Higher risk of seizures
Clinical Use Period 1980s–1990s (limited adoption) 1970s–1980s (first nonionic agent)
Safety Profile No severe neuropsychiatric effects Associated with arachnoiditis

Metrizamide, the first nonionic contrast agent, was pivotal in transitioning from hyperosmolar ionic agents.

Iophendylate

Functional Similarities :

  • Both this compound and iophendylate were used for myelography to visualize spinal pathologies.

Key Contrasts :

Parameter This compound Iophendylate
Chemical Class Water-soluble, nonionic Oil-based, ionic
Osmolality Low Very high
Adverse Effects Mild meningeal irritation (16%) Severe arachnoiditis, chronic inflammation
Clinical Era 1980s–1990s 1940s–1980s

Iophendylate, an oil-based agent , caused persistent inflammation due to poor absorption, necessitating replacement by water-soluble alternatives like this compound. Despite this compound’s superior acute safety , its inability to match the imaging clarity of iophendylate in certain applications delayed full adoption .

Research Findings and Clinical Implications

  • Safety vs.
  • Osmolality Paradox : Improved safety in this compound was unrelated to osmolality, challenging the prevailing hypothesis that lower osmolality directly reduces toxicity .
  • Legacy: Both this compound and metrizamide were eclipsed by modern nonionic agents (e.g., iohexol) with optimized safety and imaging profiles.

Biological Activity

Ioglunide is a nonionic contrast medium primarily used in neuroradiology for procedures such as myelography and cisternography. Its unique properties and biological activity have made it a subject of interest in various studies, particularly regarding its safety profile and effects on neurological functions.

This compound is characterized by its high iodine content, which enhances its radiopacity. The compound is a triiodinated isophthalic acid diamide, designed to be hydrophilic, which aids in its solubility and compatibility with biological tissues. Its formulation allows for low osmotic pressure and viscosity, making it suitable for intravasal applications without significant adverse effects.

Electroencephalogram (EEG) Studies

A critical aspect of this compound's biological activity is its effect on brain electrical activity. A study involving 126 patients who underwent myelography or cisternography with this compound reported minimal changes in EEG readings. Specifically, only 3.7% of subjects exhibited EEG changes post-procedure, indicating a favorable safety profile concerning neurological function .

Adverse Reactions

In the same study, moderate meningeal signs were observed in 16% of the subjects; however, no severe adverse reactions such as psychoorganic syndrome or hallucinations were noted. This suggests that this compound offers a significant advantage over traditional ionic contrast agents, which often have higher incidence rates of adverse effects .

Compatibility and Efficacy

Research has shown that this compound demonstrates excellent local compatibility and low neurotoxicity in various animal models. In vitro studies indicate that it interacts minimally with proteins and exhibits low membrane-damaging effects, making it a promising candidate for safe contrast media .

Table 1: Summary of Biological Activity Studies on this compound

Study TypeFindingsReference
EEG Analysis3.7% showed EEG changes; minimal impact on brain activity
Adverse Reactions16% with moderate meningeal signs; no severe reactions reported
Animal StudiesExcellent local compatibility; low neurotoxicity reported
In Vitro StudiesMinor protein interaction; low membrane damage

This compound's mechanism as a contrast agent relies on its ability to absorb X-rays due to its iodine content. The hydrophilic nature of the compound facilitates rapid dispersion in bodily fluids, allowing for clearer imaging results during diagnostic procedures. Its formulation minimizes the risk of precipitation or aggregation within the vascular system, enhancing its safety during administration.

Q & A

Basic Research Questions

Q. What are the key considerations when designing initial experiments to characterize Ioglunide’s physicochemical properties?

  • Methodological Answer : Begin with a systematic review of existing literature to identify gaps in physicochemical data (e.g., solubility, stability, crystallinity). Design experiments using validated analytical techniques (e.g., HPLC, NMR) and include controls for environmental variables (temperature, humidity). Document protocols in detail, including instrumentation parameters and calibration procedures, to ensure reproducibility . For novel properties, use triplicate measurements and compare results with structurally analogous compounds to validate findings .

Q. How can researchers ensure the reproducibility of this compound’s synthesis across laboratories?

  • Methodological Answer : Publish step-by-step synthetic protocols with explicit reaction conditions (e.g., molar ratios, catalysts, purification methods). Include raw spectral data (e.g., IR, mass spectrometry) in supplementary materials for cross-verification. Conduct interlaboratory trials to identify critical variables (e.g., solvent purity, stirring rates) and refine protocols iteratively . Use statistical tools like coefficient of variation (CV) to quantify batch-to-batch consistency .

Q. What strategies validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer : Employ International Council for Harmonisation (ICH) guidelines for method validation: test specificity (via spiked samples), linearity (across expected concentration ranges), and accuracy/recovery rates. Use internal standards to correct for matrix effects. For bioanalytical assays, validate against established pharmacokinetic models and include limits of detection/quantification (LOD/LOQ) .

Q. How should researchers structure literature reviews to identify gaps in this compound’s mechanistic studies?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to catalog studies by mechanism (e.g., enzyme inhibition, receptor binding). Prioritize high-impact journals and avoid sources with unverified data (e.g., non-peer-reviewed platforms). Map contradictions in reported mechanisms using tools like SWOT analysis to highlight understudied pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s bioactivity across in vitro vs. in vivo models?

  • Methodological Answer : Apply the "principal contradiction" framework to isolate variables causing discrepancies (e.g., metabolic activation, bioavailability). Conduct parallel assays under identical conditions (e.g., cell lines vs. animal models) and use multi-omics approaches (transcriptomics, metabolomics) to identify confounding factors. Statistically compare dose-response curves using ANOVA with post-hoc tests to quantify model-specific biases .

Q. What advanced statistical methods are optimal for analyzing non-linear dose-response relationships in this compound’s toxicity studies?

  • Methodological Answer : Employ mixed-effects models to account for inter-subject variability. Use Bayesian hierarchical models for small sample sizes or censored data. For threshold identification, apply segmented regression or PROAST software. Validate findings with bootstrapping to assess confidence intervals .

Q. How can interdisciplinary approaches enhance understanding of this compound’s pharmacokinetic-pharmacodynamic (PK-PD) interplay?

  • Methodological Answer : Integrate computational modeling (e.g., physiologically based pharmacokinetic (PBPK) simulations) with experimental data from microdialysis or PET imaging. Collaborate with bioinformaticians to map PK-PD correlations using machine learning (e.g., random forests for feature selection). Cross-validate predictions with in situ perfusion studies .

Q. What methodologies address long-term stability challenges in this compound formulations?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) under stress conditions (heat, light, humidity). Use Arrhenius modeling to predict shelf life. Pair with real-time stability data and spectroscopic monitoring (e.g., Raman for polymorphic transitions). For degradation products, apply LC-MS/MS and toxicity risk assessment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ioglunide
Reactant of Route 2
Ioglunide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.